1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline
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Overview
Description
1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline is a complex organic compound that features both an imidazole and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline typically involves the reaction of isoquinoline derivatives with imidazole-based reagents. One common method includes the use of 1-methyl-1H-imidazole-2-carboxylic acid as a starting material, which undergoes a condensation reaction with isoquinoline under specific conditions such as the presence of a dehydrating agent and a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline exerts its effects involves interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities, while the isoquinoline moiety can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-2-carboxylic acid
- Isoquinoline-1-carboxylic acid
- 2-(1-Methyl-1H-imidazol-2-yl)ethanol
Comparison: 1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline is unique due to its combined imidazole and isoquinoline structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more complex interaction mechanisms .
Properties
IUPAC Name |
isoquinolin-1-yl-(1-methylimidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-9-8-16-14(17)13(18)12-11-5-3-2-4-10(11)6-7-15-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLYURKTWYRKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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